

Unveiling the Synaptic Plasticity Effects of VU0486846: A Technical Guide

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Compound of Interest		
Compound Name:	VU0486846	
Cat. No.:	B611764	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0486846 is a novel, highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] Unlike many other M1 PAMs, **VU0486846** exhibits weak partial agonist activity, a characteristic that contributes to its favorable safety profile, notably the absence of cholinergic adverse events and seizure liability seen with more potent ago-PAMs.[1][2] This technical guide provides an in-depth analysis of the effects of **VU0486846** on synaptic plasticity, with a focus on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and drug development efforts targeting the M1 receptor for cognitive enhancement and the treatment of neurological disorders.

Core Efficacy: Modulation of Synaptic Plasticity

VU0486846 has demonstrated a significant ability to modulate synaptic plasticity, a fundamental process for learning and memory. Its primary effect in this domain is the potentiation of long-term depression (LTD) in the medial prefrontal cortex (mPFC), a brain region critical for cognitive function.

In Vitro Pharmacology



The potency and efficacy of **VU0486846** as an M1 PAM have been characterized in cell-based assays. The compound displays moderate potency in potentiating the response to acetylcholine (ACh) and exhibits weak partial agonism at higher concentrations.

Parameter	Human M1 Receptor	Rat M1 Receptor	Reference
PAM Activity (EC50)	0.31 μΜ	0.25 μΜ	[1]
PAM Activity (% ACh Max)	85 ± 2%	83 ± 1%	[1]
Agonist Activity (EC50)	4.5 μΜ	5.6 μΜ	[1]
Agonist Activity (% ACh Max)	29 ± 6%	26 ± 6%	[1]

Electrophysiological Effects on Long-Term Depression (LTD)

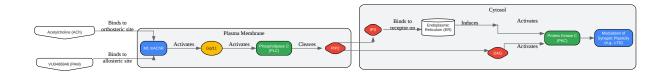
In ex vivo brain slices of the mouse medial prefrontal cortex, **VU0486846** alone does not induce a significant change in field excitatory postsynaptic potentials (fEPSPs). However, it robustly potentiates LTD induced by submaximal concentrations of cholinergic agonists like carbachol (CCh) and oxotremorine-M (Oxo-M).

Condition	fEPSP Depression (% of Baseline)	Reference
3 μM VU0486846	No significant change	[1]
10 μM Carbachol	~10%	[1]
3 μM VU0486846 + 10 μM Carbachol	~35%	[1]
3 μM Oxotremorine-M	No significant change	[1]
10 μM VU0486846 + 3 μM Oxotremorine-M	~40%	[1]



Signaling Pathways and Experimental Workflows

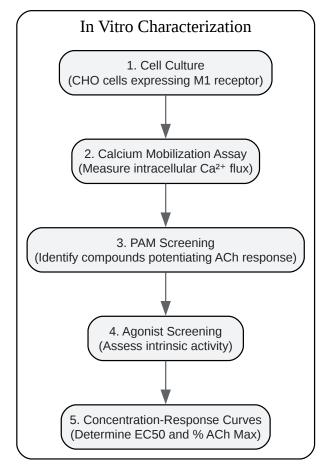
The following diagrams illustrate the key signaling pathway modulated by **VU0486846** and a typical experimental workflow for its characterization.

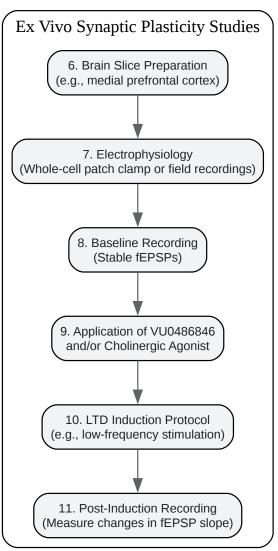


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M1 Receptor Signaling Pathway







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References







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- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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